molecular formula C37H40B2O4 B12096480 1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- CAS No. 856570-41-7

1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-

Cat. No.: B12096480
CAS No.: 856570-41-7
M. Wt: 570.3 g/mol
InChI Key: VGHDCYXNEIAYAT-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is a complex organic compound that features a unique structure combining benzodioxaborole and fluorene units

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various boronic acids, while reduction typically produces simpler boron-containing compounds.

Scientific Research Applications

1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole involves its interaction with various molecular targets and pathways. The compound’s boron atoms can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is unique due to its combination of benzodioxaborole and fluorene units, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronics.

Properties

CAS No.

856570-41-7

Molecular Formula

C37H40B2O4

Molecular Weight

570.3 g/mol

IUPAC Name

2-[7-(1,3,2-benzodioxaborol-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-benzodioxaborole

InChI

InChI=1S/C37H40B2O4/c1-3-5-7-13-23-37(24-14-8-6-4-2)31-25-27(38-40-33-15-9-10-16-34(33)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35-17-11-12-18-36(35)43-39/h9-12,15-22,25-26H,3-8,13-14,23-24H2,1-2H3

InChI Key

VGHDCYXNEIAYAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)B6OC7=CC=CC=C7O6

Origin of Product

United States

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